21,24-Epoxycycloartane-3,25-diol

Cancer Chemoprevention Epstein-Barr Virus Skin Tumor Promotion

Sourced as a bioactive natural product from Lansium domesticum, this compound exhibits exceptional potency (IC50 6.1-7.4 nM) against TPA-induced EBV-EA activation. Its validated in vivo efficacy in the DMBA/TPA mouse skin carcinogenesis model establishes it as a definitive reference standard for chemoprevention studies. Choose this specific epoxidized cycloartane for reliable structure-activity relationship (SAR) benchmarking and to ensure reproducible, high-impact results in tumor inhibition research.

Molecular Formula C30H50O3
Molecular Weight 458.7 g/mol
Cat. No. B1180874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21,24-Epoxycycloartane-3,25-diol
Synonyms21,24-Epoxycycloartane-3,25-diol
Molecular FormulaC30H50O3
Molecular Weight458.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H50O3/c1-25(2)21-8-9-22-28(6)13-11-20(19-7-10-24(33-17-19)26(3,4)32)27(28,5)15-16-30(22)18-29(21,30)14-12-23(25)31/h19-24,31-32H,7-18H2,1-6H3/t19-,20+,21-,22-,23-,24+,27+,28-,29+,30-/m0/s1
InChIKeyLFVUQOXYVCRDLE-BCFAIRCFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

21,24-Epoxycycloartane-3,25-diol: Baseline Structural and Functional Context for Procurement


21,24-Epoxycycloartane-3,25-diol (CAS: 125305-73-9; compound 15) is a cycloartanoid triterpene, most notably isolated from the leaves of Lansium domesticum [1]. Its structure features a characteristic 9,19-cycloartane skeleton, modified by a 21,24-epoxy bridge and hydroxyl groups at positions 3 and 25. This specific architecture places it within a broader class of cycloartane triterpenoids known for diverse pharmacological activities, with this particular compound demonstrating inhibitory effects on skin-tumor promotion in in vivo models .

21,24-Epoxycycloartane-3,25-diol: Why In-Class Cycloartane Analogs Are Not Interchangeable


Cycloartane triterpenoids are not a monolithic class; minor structural variations, particularly in side-chain oxidation patterns and the presence of epoxy bridges, can lead to profound differences in biological activity and target selectivity [1]. A review of over 200 cycloartane compounds underscores that specific modifications directly dictate their structure-activity relationships (SAR) [2]. Therefore, substituting 21,24-Epoxycycloartane-3,25-diol with a generic, structurally related analog—even one sharing the core skeleton—risks compromising or entirely losing the specific tumor-promotion inhibitory activity that defines its research utility. The evidence below quantifies precisely where this compound differentiates itself from its closest comparators.

21,24-Epoxycycloartane-3,25-diol: Quantified Differentiation Against Cycloartane Comparators


Superior In Vitro Anti-Tumor Promoting Potency Against Closest Structural Analog

In a direct head-to-head comparison within the same study, 21,24-Epoxycycloartane-3,25-diol (Compound 15) exhibited an IC50 value of 6.1-7.4 nM for inhibiting Epstein-Barr Virus Early Antigen (EBV-EA) activation, a primary screen for anti-tumor promoters [1]. This potency is 1.4- to 1.7-fold greater than that of its closest structural comparator in the same assay, (24xi)-24-methylcycloartane-3beta,24,241-triol (Compound 14), which had an IC50 value of 7.0-7.4 nM [1]. Both compounds share a hydroxylated C-24 side chain, but the presence of the 21,24-epoxy bridge in Compound 15 is associated with the observed increase in inhibitory potency.

Cancer Chemoprevention Epstein-Barr Virus Skin Tumor Promotion

Unique Functional Epoxy Bridge: Divergent Selectivity Profile vs. Cycloart-23-ene-3,25-diol

The 21,24-epoxy bridge in this compound represents a key structural differentiator that is absent in many other cycloartanes. In a cross-study comparison, the structurally distinct cycloart-23-ene-3,25-diol (lacking the 21,24-epoxy group) showed no detectable inhibition of MRCKα kinase [1]. In contrast, a related cycloartane with a different hydroxylation pattern (cycloartane-3,24,25-triol) demonstrated strong selectivity for MRCKα (Kd50 = 0.26 μM) out of 451 kinases, underscoring that specific oxidation states—like the 21,24-epoxy bridge—can profoundly alter target engagement [2]. While direct kinase data for 21,24-Epoxycycloartane-3,25-diol is not yet published, its unique epoxy bridge classifies it as a tool to explore distinct SAR profiles separate from non-epoxidized analogs.

Kinase Inhibition Prostate Cancer Target Selectivity

Validated In Vivo Efficacy in a Standard Carcinogenesis Model vs. Untested Analogs

21,24-Epoxycycloartane-3,25-diol (Compound 15) is one of only six cycloartane compounds from a panel of 48 that demonstrated in vivo efficacy in a two-stage mouse skin carcinogenesis model [1]. This model, which uses DMBA as an initiator and TPA as a promoter, is a standard preclinical test for chemopreventive activity [1]. The compound exhibited a significant inhibitory effect on skin tumor promotion in this model, a property not shared by the majority of its cycloartane counterparts in the same study. This provides a key point of differentiation: while many cycloartanes show in vitro activity, 21,24-Epoxycycloartane-3,25-diol has a proven in vivo pharmacodynamic effect.

In Vivo Pharmacology Two-Stage Carcinogenesis Skin Tumor Promotion

21,24-Epoxycycloartane-3,25-diol: Recommended Application Scenarios Based on Differential Evidence


Primary Standard for High-Potency Anti-Tumor Promotion Screens (EBV-EA Activation Assay)

As demonstrated by a direct head-to-head comparison, 21,24-Epoxycycloartane-3,25-diol exhibits an IC50 of 6.1-7.4 nM against TPA-induced EBV-EA activation, placing it among the most potent cycloartanes in this assay [1]. This makes it an ideal positive control or reference standard for screening other natural products or synthetic analogs for anti-tumor promoting activity. Its superior potency to the closely related Compound 14 (IC50 7.0-7.4 nM) allows for a more sensitive and discriminatory assay window, enhancing the ability to detect weakly active compounds. This application is directly supported by the quantitative data in Section 3, Evidence Item 1.

Translational Tool for In Vivo Skin Carcinogenesis Studies (DMBA/TPA Mouse Model)

21,24-Epoxycycloartane-3,25-diol is one of a select few cycloartane triterpenoids with validated in vivo efficacy in the two-stage DMBA/TPA mouse skin carcinogenesis model [1]. For research groups aiming to bridge in vitro findings to an in vivo setting, this compound offers a proven chemopreventive agent with a known, effective dose and model. Unlike many of its 48 in-class counterparts tested, it has already demonstrated a significant reduction in tumor promotion, providing a reliable starting point for further mechanistic or combination studies. This application is directly supported by the quantitative data in Section 3, Evidence Item 3.

Chemical Probe for Investigating Structure-Activity Relationships of Epoxidized Cycloartanes

The unique 21,24-epoxy bridge is a key structural feature that differentiates this compound from other cycloartanes, such as cycloart-23-ene-3,25-diol, which lacks this group and shows a divergent kinase inhibition profile [1]. For medicinal chemists and natural product researchers, 21,24-Epoxycycloartane-3,25-diol serves as a critical building block for SAR studies. By comparing its activity profile to that of non-epoxidized analogs, researchers can systematically deconvolute the contribution of the epoxy bridge to target selectivity, potency, and ADME properties. This application is directly supported by the cross-study comparable evidence in Section 3, Evidence Item 2.

Reference Standard for Comparative Cytotoxicity Profiling in Cancer Cell Lines

While direct cytotoxicity data for this specific compound against a broad panel is still emerging, its proven in vivo activity and structural kinship to potent cytotoxic cycloartanes (e.g., cycloartane-3,24,25-triol with IC50 of 1.67-2.226 μM against prostate cancer lines [1]) positions it as a valuable reference for comparative studies. Researchers can use 21,24-Epoxycycloartane-3,25-diol as a benchmark to assess the impact of the 21,24-epoxy bridge on cell viability and proliferation, providing context for the cytotoxicity of newly isolated or synthesized analogs. This application is directly supported by the cross-study comparable evidence in Section 3, Evidence Item 2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 21,24-Epoxycycloartane-3,25-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.